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molecular formula C9H12O2S B1207467 5-(2-Thienyl)Pentanoic Acid CAS No. 21010-06-0

5-(2-Thienyl)Pentanoic Acid

Cat. No. B1207467
M. Wt: 184.26 g/mol
InChI Key: OQFTZRHAQGXEQU-UHFFFAOYSA-N
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Patent
US04665090

Procedure details

4-(2-thenoyl)butyric acid (9.2 g) was dissolved in 60 ml of diethylene glycol and 30 ml of hydrazine hydrate added. After heating the mixture to 120° C. gradual addition of potassium hydroxide (13.6 g) was begun. Low boiling components were distilled out of the reaction mixture until the reaction mixture temperature reached 210° C. After cooling to room temperature water was added to the reaction mixture followed by 6N hydrochloric acid. This mixture was extracted with benzene, the benzene dried over sodium sulfate, filtered through a pad of charcoal, and concentrated under vacuum. A solid residue was obtained after trituration with ligroine, cooling and scratching. Yield 5.5 g. N.M.R. (CDCl3)δ1.76 (m, 4H), 2.42 (m, 2H), 2.88 (m, 2H), 6.80 (m, 1H), 6.90 (m, 1H), 7.12 (m, 1H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O)[S:5][CH:4]=[CH:3][CH:2]=1.O.NN.[OH-].[K+]>C(O)COCCO>[S:5]1[CH:4]=[CH:3][CH:2]=[C:1]1[CH2:6][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)CCCC(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled out of the reaction mixture until the reaction mixture temperature
CUSTOM
Type
CUSTOM
Details
reached 210° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature water
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the benzene dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
A solid residue was obtained after trituration with ligroine
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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